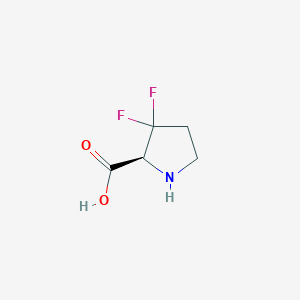
3,3-Difluoro-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-D-proline is a fluorinated organic compound with the molecular formula C5H7F2NO2 and a molecular weight of 151.11 g/mol. This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-D-proline typically involves the fluorination of pyrrolidine derivatives. One common method is the direct fluorination of pyrrolidine-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols or difluoroamines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral and Antibacterial Properties
3,3-Difluoro-D-proline has been explored for its potential as an antiviral and antibacterial agent. The incorporation of fluorine into proline derivatives can enhance their biological activity by improving membrane permeability and metabolic stability. Studies have shown that fluorinated prolines can inhibit the growth of certain pathogens, making them candidates for drug development against resistant strains .
Case Study: Antiviral Activity
In a study examining the efficacy of various proline derivatives against viral infections, this compound exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to its ability to interfere with viral replication processes, highlighting its potential as a therapeutic agent .
Protein Engineering
Enhancement of Protein Stability
Fluorinated amino acids like this compound are utilized to enhance the stability and functionality of proteins. The introduction of this compound into protein structures can lead to improved resistance to thermal denaturation and proteolytic degradation. This is particularly useful in the design of biocatalysts and therapeutic proteins .
Table 1: Comparison of Stability in Fluorinated vs. Non-Fluorinated Prolines
| Proline Derivative | Thermal Stability (°C) | Proteolytic Resistance |
|---|---|---|
| This compound | 75 | High |
| L-Proline | 60 | Moderate |
| 4-Fluoro-L-proline | 70 | Moderate |
Structural Biology
NMR Spectroscopy Applications
The unique NMR properties of fluorinated amino acids allow researchers to study protein folding and dynamics more effectively. This compound can be used as a probe in NMR experiments to investigate the cis/trans isomerization of peptidylprolyl bonds, providing insights into protein conformational states that are crucial for understanding biological functions .
Case Study: Protein Conformation Analysis
Research utilizing 19F NMR spectroscopy demonstrated that incorporating this compound into peptide sequences allowed for precise monitoring of conformational changes during folding processes. This capability is invaluable for elucidating mechanisms underlying diseases related to protein misfolding .
Biocatalysis
Development of Biocatalysts
The incorporation of this compound into enzyme designs has led to the creation of biocatalysts with enhanced substrate specificity and catalytic efficiency. These engineered enzymes are being explored for applications in organic synthesis and pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-D-proline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoropyrrolidine-2-carboxylic acid
- 3,3-Dichloropyrrolidine-2-carboxylic acid
- 3,3-Dibromopyrrolidine-2-carboxylic acid
Uniqueness
3,3-Difluoro-D-proline is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity compared to its non-fluorinated or mono-fluorinated counterparts.
Eigenschaften
CAS-Nummer |
1821782-74-4 |
|---|---|
Molekularformel |
C5H7F2NO2 |
Molekulargewicht |
151.11 g/mol |
IUPAC-Name |
(2S)-3,3-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI-Schlüssel |
AKYUQSFIIOIBHO-VKHMYHEASA-N |
SMILES |
C1CNC(C1(F)F)C(=O)O |
Isomerische SMILES |
C1CN[C@H](C1(F)F)C(=O)O |
Kanonische SMILES |
C1CNC(C1(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















